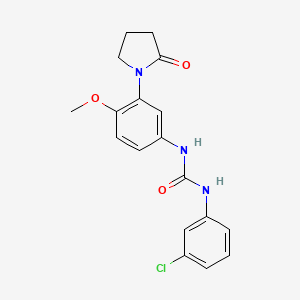

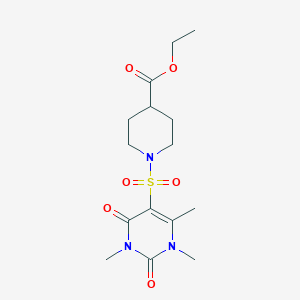

![molecular formula C22H24N4O5 B3018447 Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896384-16-0](/img/structure/B3018447.png)

Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of tetrahydroquinoline, a heterocyclic chemical structure that is often explored for its potential in medicinal chemistry due to its presence in various biologically active compounds. While the specific compound mentioned does not appear in the provided papers, the papers do discuss related tetrahydroquinoline derivatives and their synthesis, molecular structures, and antibacterial activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. For instance, the synthesis of substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position has been reported, which showed potent antibacterial activity . Another paper describes the oxidation of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate using thionyl chloride to produce 3-alkoxy derivatives . Additionally, a protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was synthesized via cleavage of functionalized dihydrooxazoles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered nitrogen-containing ring fused to a benzene ring. The crystal structure of a related compound, methyl trans-rac-2-hexyl-1-oxo-3-(2-pyridyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate, reveals a dihedral angle between the benzene and pyridine rings and a screw-boat conformation of the piperidine ring . This information can be useful in predicting the molecular conformation of the compound of interest.

Chemical Reactions Analysis

The reactivity of tetrahydroquinoline derivatives can vary depending on the substituents present on the ring system. For example, the oxidation of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with thionyl chloride leads to the formation of an unstable intermediate that can react with alcohols or be reduced with N-acetylcysteine . This suggests that the compound may also undergo similar reactions depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and stability. The crystal structure analysis of related compounds provides insights into their solid-state properties, such as crystal packing and hydrogen bonding patterns . These properties are essential for understanding the behavior of the compound under different conditions and for its potential application in drug design.

Aplicaciones Científicas De Investigación

Heterocyclic Derivative Syntheses

One of the primary applications of this compound is in the synthesis of heterocyclic derivatives. For instance, it has been used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to produce tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under oxidative carbonylation conditions. This method offers a versatile approach to generate a variety of heterocyclic compounds under relatively mild conditions, demonstrating the compound's utility in facilitating complex organic transformations (Bacchi et al., 2005).

C-H Functionalization of Cyclic Amines

Another significant application is in the C-H functionalization of cyclic amines. Through redox-annulations with α,β-unsaturated carbonyl compounds, it facilitates the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines. This process highlights its importance in the modification of cyclic amine structures, enabling the synthesis of novel organic compounds with potential biological activities (Kang et al., 2015).

Green Chemistry Applications

In the realm of green chemistry, this compound is employed in a one-pot synthesis method to produce substituted 2,3-dihydroquinazoline-4(1H)-ones. Utilizing N-sulfonic acid pyridinium chloride under solvent-free conditions, this method exemplifies an environmentally friendly approach to synthesizing quinazoline derivatives, offering high yields with minimal waste. Such methodologies underscore the compound's role in promoting sustainable chemical processes (Azimi & Azizian, 2016).

Propiedades

IUPAC Name |

methyl 2,4-dioxo-3-[6-oxo-6-(pyridin-2-ylmethylamino)hexyl]-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-31-21(29)15-9-10-17-18(13-15)25-22(30)26(20(17)28)12-6-2-3-8-19(27)24-14-16-7-4-5-11-23-16/h4-5,7,9-11,13H,2-3,6,8,12,14H2,1H3,(H,24,27)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWXPVWQBACTPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

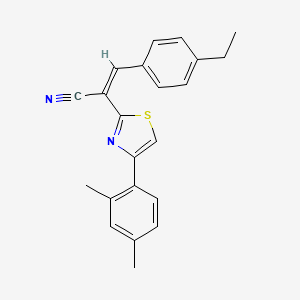

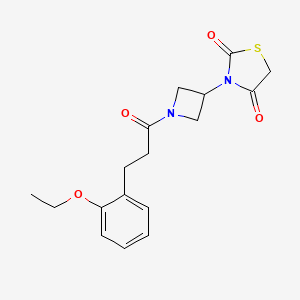

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B3018369.png)

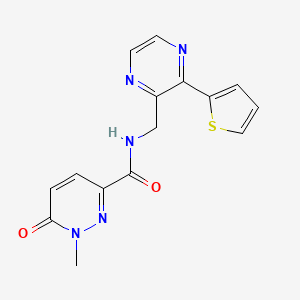

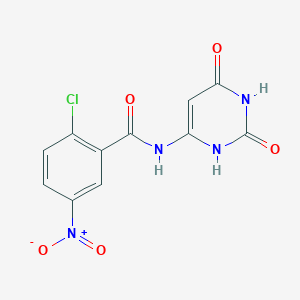

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)

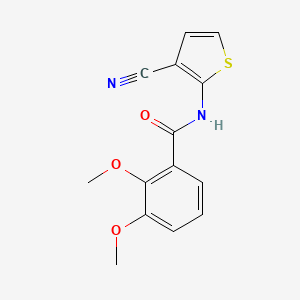

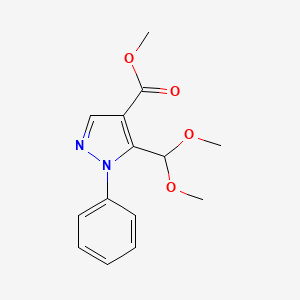

![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B3018378.png)

![4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3018379.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B3018380.png)